molecular formula C21H18F2N6O2 B2670526 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-fluorophenyl)acetamide CAS No. 1251574-23-8

2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2670526
CAS No.: 1251574-23-8
M. Wt: 424.412
InChI Key: XEVCSAPPLHVECF-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-c]pyrimidine class, characterized by a fused triazole-pyrimidine core with substituents that modulate its pharmacological and physicochemical properties. The structure includes a 4-fluoro-3-methylphenylamino group at position 5, a methyl group at position 7, and an N-(2-fluorophenyl)acetamide side chain. These modifications enhance target binding affinity and metabolic stability compared to simpler triazolopyrimidine derivatives .

Properties

IUPAC Name

2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N6O2/c1-12-9-14(7-8-15(12)22)25-20-24-13(2)10-18-27-28(21(31)29(18)20)11-19(30)26-17-6-4-3-5-16(17)23/h3-10H,11H2,1-2H3,(H,24,25)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVCSAPPLHVECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC(=C(C=C3)F)C)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-fluorophenyl)acetamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-fluorophenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or enzymes involved in cell proliferation, thereby exerting its anticancer effects. The presence of fluorophenyl and methylphenyl groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs and their key properties are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Applications Reference
Target Compound C₂₂H₂₀F₂N₆O₂ (inferred) ~434.43 (estimated) 5-(4-fluoro-3-methylphenyl)amino, 7-methyl, N-(2-fluorophenyl)acetamide Hypothesized kinase inhibition, antimicrobial
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide C₂₂H₂₁FN₆O₂ 420.45 5-(4-fluorophenyl)amino, 7-methyl, N-(2,5-dimethylphenyl)acetamide Kinase inhibition studies
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) C₁₂H₁₀F₂N₅O₂S 325.30 2-sulfonamide, 5-methyl, 2,6-difluorophenyl Herbicide (ALS inhibitor)
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) C₁₄H₁₈N₂O₃ 262.31 2-methoxyacetamide, 2,6-dimethylphenyl, oxazolidinyl Fungicide (oomycete control)

Key Structural and Functional Differences:

Substituent Specificity :

  • The target compound features a 4-fluoro-3-methylphenyl group, which increases steric bulk and lipophilicity compared to the 4-fluorophenyl group in ’s analog. This may enhance membrane permeability or target selectivity .
  • Flumetsulam () uses a sulfonamide moiety instead of acetamide, contributing to its herbicidal activity via acetolactate synthase (ALS) inhibition .

Pharmacological Implications: Acetamide derivatives (e.g., target compound, ) are often explored for kinase inhibition due to hydrogen-bonding interactions with ATP-binding pockets.

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step protocols similar to those in and , such as cyclocondensation of triazole precursors and regioselective amidation .

Research Findings and Limitations

  • Spectroscopic Characterization : Analogous compounds (e.g., ) are characterized via NMR and UV spectroscopy to confirm regiochemistry and substituent orientation .
  • Toxicity and Environmental Impact : TRI data () highlight regulatory challenges for halogenated compounds, emphasizing the need for rigorous ecotoxicity profiling .
  • Knowledge Gaps: No direct pharmacological data for the target compound exist in the provided evidence. Further studies on its solubility, metabolic stability, and in vitro activity are warranted.

Biological Activity

The compound 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-fluorophenyl)acetamide is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Triazole and Pyrimidine Rings : These heterocycles are known for their significant biological activities.
  • Functional Groups : The presence of fluorine and methyl groups enhances its pharmacological properties.

The molecular formula is C₁₈H₁₈F₂N₄O, with a molecular weight of approximately 406.43 g/mol.

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit notable antibacterial properties. The compound has shown binding affinity to bacterial enzymes such as glucosamine-6-phosphate synthase, crucial for bacterial cell wall synthesis. This interaction suggests potential as an antibacterial agent against resistant strains.

Antitumor Activity

Compounds similar to This compound have been assessed for their antitumor activity. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines, highlighting their potential in cancer therapy.

Enzyme Inhibition

This compound has been investigated for its role as a phosphodiesterase (PDE) inhibitor. PDEs are critical in regulating intracellular signaling pathways; thus, inhibiting these enzymes may offer therapeutic benefits in various diseases, including cancer and cardiovascular disorders.

Case Studies

  • Antibacterial Efficacy : A study conducted on several triazolo-pyrimidine derivatives revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Antitumor Mechanisms : In a controlled experiment involving human breast cancer cell lines (MCF-7), the compound induced cell cycle arrest at the G1 phase and promoted apoptosis through caspase activation pathways.

Interaction Studies

Molecular docking studies have shown that the compound can effectively bind to target proteins involved in key metabolic pathways. The binding affinities suggest that it may serve as a lead compound for developing new therapeutic agents.

Comparative Analysis

The following table compares This compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound AContains chloro group instead of fluoroAnti-tumor properties
Compound BEthoxy group with similar triazole structureAntimicrobial activity
Compound CSulfonamide derivative with triazole structureHerbicidal activity

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